1-Ethylpiperazin-2-one
Overview
Description
1-Ethylpiperazin-2-one is a chemical compound with the molecular formula C6H12N2O. It is a derivative of piperazine, featuring an ethyl group attached to the nitrogen atom and a ketone functional group at the second position of the piperazine ring. This compound is known for its significant pharmacological activities and is used in various scientific research applications.
Scientific Research Applications
1-Ethylpiperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is incorporated into the design of pharmaceutical agents with potential therapeutic applications, such as cognition enhancers and anticonvulsants.
Industry: The compound is used in the development of new materials and agrochemicals.
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 1-Ethylpiperazin-2-one is currently unknown due to the lack of specific studies on this compound Piperazine derivatives are generally known for their versatility in interacting with different biological targets, leading to a variety of physiological effects
Biochemical Analysis
Cellular Effects
The cellular effects of 1-Ethylpiperazin-2-one are also not well-documented. It is known that piperazine derivatives can have significant effects on cells. For instance, a novel piperazine compound has been shown to induce apoptosis in cancer cells . Whether this compound has similar effects on cell function, cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
While some piperazine derivatives have been shown to have anticonvulsant activity, it is unclear whether this compound shares this property
Preparation Methods
The synthesis of 1-Ethylpiperazin-2-one can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: This multicomponent reaction involves the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine derivative.
Ring opening of aziridines: Aziridines can be opened by nucleophiles such as amines to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Parallel solid-phase synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine derivatives.
Chemical Reactions Analysis
1-Ethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. Major products formed from these reactions include N-oxides, alcohols, and substituted piperazine derivatives .
Comparison with Similar Compounds
1-Ethylpiperazin-2-one can be compared with other piperazine derivatives, such as:
1-Methylpiperazin-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Phenylpiperazin-2-one: Contains a phenyl group instead of an ethyl group.
1-Benzylpiperazin-2-one: Features a benzyl group in place of the ethyl group.
The uniqueness of this compound lies in its specific pharmacological activities and its versatility as a building block in chemical synthesis .
Properties
IUPAC Name |
1-ethylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-8-4-3-7-5-6(8)9/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGAVZGSIVHGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432150 | |
Record name | 1-ethylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59702-08-8 | |
Record name | 1-Ethyl-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59702-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-ethylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylpiperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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